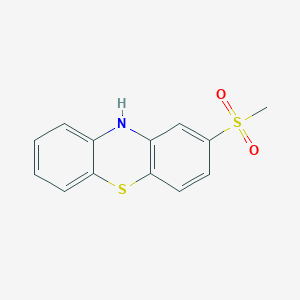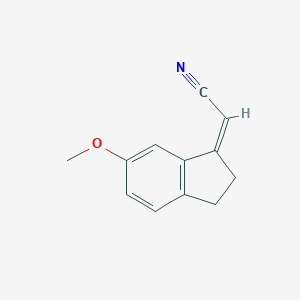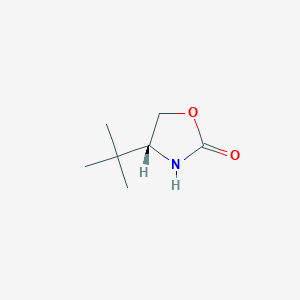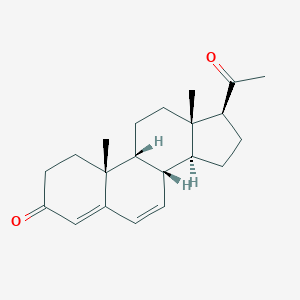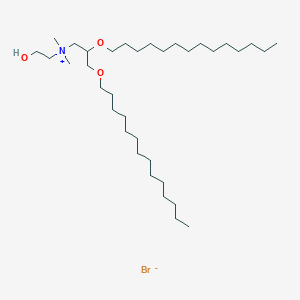
Dmrie
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dmrie is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Dmrie, also known as 1,1-dimethyl-4-(2,2,2-trifluoroethoxy)-1,3-butanedione, is a synthetic reagent that is widely used in organic synthesis. In recent years, it has been explored for its potential applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of Dmrie is not fully understood. However, it is believed to act as a nucleophilic reagent and form a complex with the substrate, which undergoes subsequent reactions. Dmrie has been shown to be a versatile reagent that can undergo various reactions such as aldol condensation, Michael addition, and Mannich reaction.
Biochemical and Physiological Effects:
Dmrie has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. Dmrie has also been shown to have antioxidant properties and can scavenge free radicals. In addition, Dmrie has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Dmrie has several advantages for lab experiments. It is a stable reagent that can be stored for long periods without degradation. It is also a versatile reagent that can undergo various reactions. However, Dmrie has several limitations. It is a toxic reagent that requires careful handling. In addition, Dmrie can react with water and air, which can lead to the formation of unwanted byproducts.
Future Directions
There are several future directions for the use of Dmrie in scientific research. One potential application is in the synthesis of new chiral compounds that can be used in the pharmaceutical industry. Dmrie can also be used in the synthesis of new β-diketones that have potential applications in medicinal chemistry. In addition, Dmrie can be explored for its potential applications in the field of biochemistry and physiology, particularly in the study of acetylcholinesterase inhibition and antioxidant activity.
Conclusion:
In conclusion, Dmrie is a synthetic reagent that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile reagent that can undergo various reactions and has several biochemical and physiological effects. Dmrie has several advantages for lab experiments but also has limitations that require careful handling. There are several future directions for the use of Dmrie in scientific research, particularly in the synthesis of new chiral compounds and β-diketones, and in the study of acetylcholinesterase inhibition and antioxidant activity.
Synthesis Methods
Dmrie is synthesized by the reaction of trifluoroacetic anhydride with 1,3-butanedione in the presence of a base such as sodium carbonate. The reaction yields Dmrie as a yellowish liquid that is soluble in organic solvents.
Scientific Research Applications
Dmrie has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of β-diketones, which have applications in the field of medicinal chemistry. Dmrie has also been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
properties
CAS RN |
153312-64-2 |
|---|---|
Molecular Formula |
C35H74BrNO3 |
Molecular Weight |
636.9 g/mol |
IUPAC Name |
2,3-di(tetradecoxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C35H74NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-38-34-35(33-36(3,4)29-30-37)39-32-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35,37H,5-34H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WALUVDCNGPQPOD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |
synonyms |
(3-dimyristyloxypropyl)(dimethyl)(hydroxyethyl)ammonium dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium DMRIE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



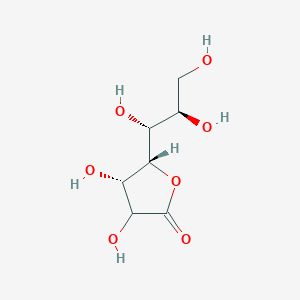
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
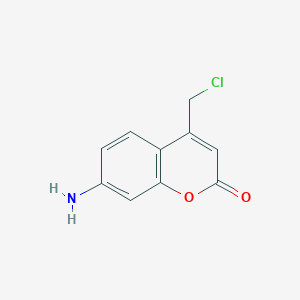
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
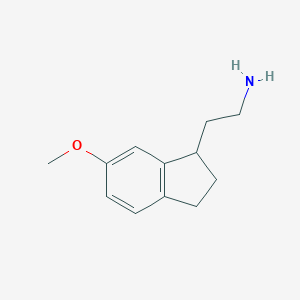
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)

